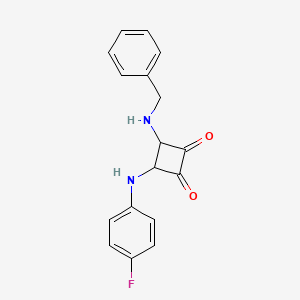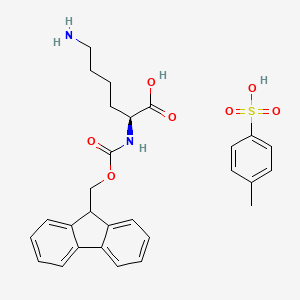
Fmoc-Lys-OH.TosOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys-OH.TosOH: is a compound that combines fluorenylmethyloxycarbonyl-protected lysine with p-toluenesulfonic acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group of lysine during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Lys-OH.TosOH typically involves the following steps:
Protection of Lysine: Lysine is first protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms Fmoc-Lys-OH.
Formation of Tosylate Salt: The Fmoc-Lys-OH is then reacted with p-toluenesulfonic acid to form the tosylate salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are protected with fluorenylmethyloxycarbonyl chloride.
Purification: The product is purified using techniques such as crystallization or chromatography.
Formation of Tosylate Salt: The purified Fmoc-Lys-OH is then converted to its tosylate salt by reacting with p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Substitution: The amino group of lysine can undergo various substitution reactions, such as acylation or alkylation, to form different derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for removing the Fmoc group.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Deprotection: Free lysine amine.
Substitution: Various lysine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Lys-OH.TosOH is extensively used in solid-phase peptide synthesis to protect the amino group of lysine during the synthesis process.
Biology and Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Fmoc-protected peptides are used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.
Industry:
Mechanism of Action
Mechanism: The fluorenylmethyloxycarbonyl group protects the amino group of lysine by forming a stable carbamate linkage. This protecting group can be selectively removed under basic conditions, allowing for the stepwise synthesis of peptides without interference from the amino group of lysine .
Molecular Targets and Pathways: The primary target of Fmoc-Lys-OH.TosOH is the amino group of lysine, which it protects during peptide synthesis. The removal of the Fmoc group is facilitated by nucleophilic attack from a base, leading to the formation of a stable dibenzofulvene byproduct .
Comparison with Similar Compounds
- Boc-Lys-OH
- Z-Lys-OH
- Alloc-Lys-OH
Properties
Molecular Formula |
C28H32N2O7S |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H24N2O4.C7H8O3S/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
InChI Key |
AJQYYCSSOVJWBR-FYZYNONXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)
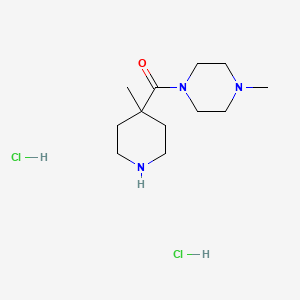
![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12276837.png)
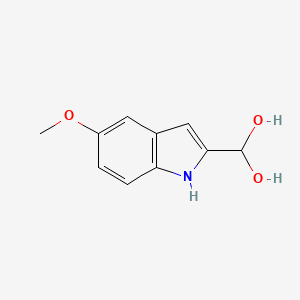
![2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12276851.png)
![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)
![4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12276860.png)
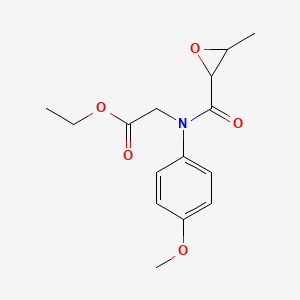


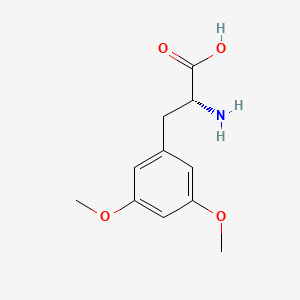
![(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12276897.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12276900.png)
